molecular formula C11H13IO B13891662 3-Tert-butyl-5-iodobenzaldehyde

3-Tert-butyl-5-iodobenzaldehyde

Cat. No.: B13891662
M. Wt: 288.12 g/mol
InChI Key: MLOQFLJVHYHWBK-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-iodobenzaldehyde is an organic compound with the molecular formula C11H13IO It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by a tert-butyl group and an iodine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-iodobenzaldehyde typically involves the iodination of 3-tert-butylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-iodobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced by a cyano group using copper(I) cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Copper(I) cyanide in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: 3-Tert-butyl-5-iodobenzoic acid.

    Reduction: 3-Tert-butyl-5-iodobenzyl alcohol.

    Substitution: 3-Tert-butyl-5-cyanobenzaldehyde.

Scientific Research Applications

3-Tert-butyl-5-iodobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-iodobenzaldehyde depends on the specific reaction or application. In general, the aldehyde group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butyl-4-iodobenzaldehyde
  • 3-Tert-butyl-5-bromobenzaldehyde
  • 3-Tert-butyl-5-chlorobenzaldehyde

Uniqueness

3-Tert-butyl-5-iodobenzaldehyde is unique due to the presence of the iodine atom, which makes it more reactive in substitution reactions compared to its bromine or chlorine analogs. The tert-butyl group also provides steric hindrance, affecting the compound’s reactivity and selectivity in various chemical reactions.

Properties

Molecular Formula

C11H13IO

Molecular Weight

288.12 g/mol

IUPAC Name

3-tert-butyl-5-iodobenzaldehyde

InChI

InChI=1S/C11H13IO/c1-11(2,3)9-4-8(7-13)5-10(12)6-9/h4-7H,1-3H3

InChI Key

MLOQFLJVHYHWBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C=O)I

Origin of Product

United States

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